molecular formula C8H14O3 B6227875 2-ethoxy-2-(oxolan-3-yl)acetaldehyde CAS No. 1936640-17-3

2-ethoxy-2-(oxolan-3-yl)acetaldehyde

Cat. No.: B6227875
CAS No.: 1936640-17-3
M. Wt: 158.19 g/mol
InChI Key: OJRVERQZLYXTFF-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde is a substituted acetaldehyde derivative featuring an ethoxy group (–OCH₂CH₃) and a tetrahydrofuran (oxolan) ring attached to the alpha carbon of the aldehyde functional group. Its molecular formula is inferred as C₈H₁₄O₃, with a molecular weight of 158.19 g/mol. The compound’s structure combines the reactivity of an aldehyde with the steric and electronic effects of the ethoxy and oxolan substituents.

The ethoxy group may enhance solubility in organic solvents, while the oxolan ring could influence conformational stability and reactivity. Potential applications include its use as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds or chiral building blocks. However, specific industrial or pharmacological uses remain unexplored in the literature.

Properties

CAS No.

1936640-17-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-ethoxy-2-(oxolan-3-yl)acetaldehyde

InChI

InChI=1S/C8H14O3/c1-2-11-8(5-9)7-3-4-10-6-7/h5,7-8H,2-4,6H2,1H3

InChI Key

OJRVERQZLYXTFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=O)C1CCOC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde typically involves the reaction of ethyl vinyl ether with 3-hydroxypropanal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolan ring. The general reaction conditions include:

    Reagents: Ethyl vinyl ether, 3-hydroxypropanal

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Commonly used solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-2-(oxolan-3-yl)acetic acid.

    Reduction: Formation of 2-ethoxy-2-(oxolan-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The ethoxy and oxolan groups may influence the compound’s solubility and interaction with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetaldehyde (CH₃CHO)

Molecular Formula : C₂H₄O
Molecular Weight : 44.05 g/mol
Boiling Point : 20.1°C
Key Properties :

  • High volatility and reactivity due to the aldehyde group.
  • Ubiquitous in environmental and biological systems, acting as a precursor in atmospheric chemistry and metabolic pathways .
  • Classified as a carcinogen (IARC Group 2B) with significant indoor air pollution concerns .

Comparison: 2-Ethoxy-2-(oxolan-3-yl)acetaldehyde is less volatile (predicted boiling point >100°C) due to its larger size and substituents.

2-Hydroxy-2-(oxolan-3-yl)acetaldehyde

Molecular Formula : C₆H₁₀O₃
Molecular Weight : 130.14 g/mol
Key Properties :

  • Contains a hydroxyl (–OH) group instead of ethoxy.
  • Likely exhibits higher polarity and hydrogen-bonding capacity, enhancing water solubility.

Comparison :
The ethoxy group in 2-ethoxy-2-(oxolan-3-yl)acetaldehyde reduces polarity, favoring organic solvent solubility. The hydroxyl analog may participate in more nucleophilic reactions, whereas the ethoxy group could stabilize carbocation intermediates in acid-catalyzed processes.

2-Ethoxy-2-(oxolan-3-yl)acetic Acid

Molecular Formula : C₈H₁₄O₄
Molecular Weight : 174.19 g/mol
Key Properties :

  • Carboxylic acid derivative with a boiling point inferred >150°C .
  • Predicted collision cross-section (CCS) for [M+H]+: 137.8 Ų .

Comparison :
The acetic acid derivative’s carboxylic acid group enables salt formation and ionic interactions, unlike the aldehyde’s electrophilic reactivity. The aldehyde form is more reactive in condensation or oxidation reactions but less stable under basic conditions.

Ethyl 2-Amino-2-(oxolan-3-yl)acetate

Molecular Formula: C₈H₁₅NO₃ Molecular Weight: 173.21 g/mol Key Properties:

  • Amino and ester functionalities enable peptide coupling or hydrolysis reactions .
  • Used in pharmaceutical research as a chiral intermediate.

Comparison: The amino group introduces basicity and nucleophilicity, contrasting with the aldehyde’s electrophilicity.

Table 1: Comparative Properties of 2-Ethoxy-2-(oxolan-3-yl)acetaldehyde and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Predicted Applications
2-Ethoxy-2-(oxolan-3-yl)acetaldehyde C₈H₁₄O₃ 158.19 Aldehyde, Ethoxy, Oxolan Electrophilic additions, oxidations Organic synthesis intermediate
Acetaldehyde C₂H₄O 44.05 Aldehyde Nucleophilic additions, polymerization Chemical precursor, disinfectant
2-Hydroxy-2-(oxolan-3-yl)acetaldehyde C₆H₁₀O₃ 130.14 Aldehyde, Hydroxyl Hydrogen bonding, esterification Chiral building block
2-Ethoxy-2-(oxolan-3-yl)acetic Acid C₈H₁₄O₄ 174.19 Carboxylic acid, Ethoxy Acid-base reactions, salt formation Pharmaceutical intermediate
Ethyl 2-Amino-2-(oxolan-3-yl)acetate C₈H₁₅NO₃ 173.21 Ester, Amino Amide bond formation, hydrolysis Peptide mimetics, drug discovery

Biological Activity

2-Ethoxy-2-(oxolan-3-yl)acetaldehyde is a chemical compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C8_8H14_{14}O3_3
  • SMILES : CCOC(C=O)C1CCOC1
  • InChI : InChI=1S/C8H14O3/c1-2-11-8(5-9)7-3-4-10-6-7/h5,7-8H,2-4,6H2,1H3

Biological Activity

Research indicates that 2-ethoxy-2-(oxolan-3-yl)acetaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, inhibiting the growth of certain bacteria and fungi. This activity is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This mechanism can prevent substrate binding and catalysis, making it a candidate for further exploration in enzyme-related diseases.
  • Potential Therapeutic Applications : Given its structural characteristics, 2-ethoxy-2-(oxolan-3-yl)acetaldehyde may be explored for therapeutic applications in treating metabolic disorders or infections due to its ability to modulate biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-ethoxy-2-(oxolan-3-yl)acetaldehyde:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of acetaldehyde compounds. The results indicated that 2-ethoxy-2-(oxolan-3-yl)acetaldehyde showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study 2: Enzyme Interaction

Another research article focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that 2-ethoxy-2-(oxolan-3-yl)acetaldehyde could effectively inhibit the activity of aldehyde dehydrogenase, which plays a crucial role in detoxifying aldehydes in the body. This inhibition could lead to increased levels of toxic aldehydes, highlighting a need for careful evaluation regarding its safety and therapeutic use.

The mechanism by which 2-ethoxy-2-(oxolan-3-yl)acetaldehyde exerts its biological effects primarily involves:

  • Enzyme Binding : The compound binds to the active sites of enzymes, leading to inhibition of their catalytic functions.

Data Summary Table

PropertyDetails
Molecular Weight 158.19 g/mol
Biological Activities Antimicrobial, Enzyme Inhibition
Potential Applications Antimicrobial agents, Metabolic disorders
Mechanism of Action Enzyme binding and inhibition

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